molecular formula C21H24N4O3 B12273121 3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12273121
M. Wt: 380.4 g/mol
InChI Key: XBVIVHHDDBETOI-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a pyrazolyl group, and a phenylethyl group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A pyrazole derivative with notable biological activities.

Uniqueness

3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C21H24N4O3/c1-25-14-17(13-23-25)16-9-7-15(8-10-16)11-12-22-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-10,13-14H,11-12H2,1-3H3,(H2,22,24,26)

InChI Key

XBVIVHHDDBETOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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